molecular formula C15H13NO2 B6316867 5-Phenethyl-benzo[d]isoxazol-3-ol CAS No. 855996-76-8

5-Phenethyl-benzo[d]isoxazol-3-ol

Cat. No.: B6316867
CAS No.: 855996-76-8
M. Wt: 239.27 g/mol
InChI Key: XKGFIENRJGJWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenethyl-benzo[d]isoxazol-3-ol is a heterocyclic compound featuring a benzo[d]isoxazol-3-ol core substituted with a phenethyl group at the 5-position. These compounds are notable for their diverse biological activities, including inhibition of enzymes like D-amino acid oxidase (DAAO) and plasmin , as well as modulation of neurotransmitter receptors such as GABAA . Substitution at the 5-position significantly influences pharmacokinetic and pharmacodynamic properties, as demonstrated by analogues like 5-chloro-, 5-piperidyl-, and 5-alkyl-substituted derivatives.

Properties

IUPAC Name

5-(2-phenylethyl)-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-13-10-12(8-9-14(13)18-16-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGFIENRJGJWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC3=C(C=C2)ONC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ortho-Substituted Benzaldehyde Derivatives

The isoxazole ring can be constructed through [3+2] cycloaddition between hydroxylamine and α,β-unsaturated ketones. For 5-phenethyl substitution, 2-phenethylbenzaldehyde serves as the starting material. Reaction with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours yields the dihydroisoxazole intermediate, which undergoes oxidative aromatization using MnO₂ in dichloromethane.

Key parameters:

  • Optimal aldehyde:hydroxylamine ratio = 1:1.2

  • Aromatization efficiency = 89% (GC-MS analysis)

Transition Metal-Catalyzed C-O Bond Formation

Copper(II)-mediated intramolecular cyclization provides an alternative pathway. A nitro-substituted precursor undergoes reductive cyclization in the presence of Cu(OAc)₂ (10 mol%) and ascorbic acid in DMF at 120°C:

2-Nitro-5-phenethylphenyl propargyl etherCu(OAc)25-Phenethyl-benzo[d]isoxazol-3-ol\text{2-Nitro-5-phenethylphenyl propargyl ether} \xrightarrow{\text{Cu(OAc)}_2} \text{this compound}

Advantages:

  • Single-step conversion from linear precursor

  • Functional group tolerance for electron-withdrawing substituents

Phenethyl Group Introduction Strategies

Friedel-Crafts Alkylation of Benzoisoxazole Intermediates

Brominated intermediates allow direct phenethylation via palladium-catalyzed cross-coupling. Using 5-bromo-benzo[d]isoxazol-3-ol and phenethylzinc bromide under Miyaura conditions:

ConditionSpecification
CatalystPd(PPh₃)₄ (5 mol%)
SolventTHF/DMF (4:1)
Temperature80°C, 8 hours
Yield72% (HPLC purity >98%)

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) removes homocoupling byproducts.

Mitsunobu Reaction for Direct Functionalization

For hydroxyl-protected derivatives, the Mitsunobu reaction enables phenethyl attachment using DIAD and PPh₃ in anhydrous THF:

5-Hydroxy-benzo[d]isoxazole+Phenethyl alcoholDIAD/PPh₃Protected intermediate\text{5-Hydroxy-benzo[d]isoxazole} + \text{Phenethyl alcohol} \xrightarrow{\text{DIAD/PPh₃}} \text{Protected intermediate}

Deprotection with boron tribromide (BBr₃, 2 equiv) in CH₂Cl₂ at -78°C restores the 3-hydroxy group without cleaving the phenethyl substituent.

Hydroxyl Group Protection and Deprotection

Benzyl Ether Protection

Benzylation using BnBr and K₂CO₃ in DMF:

1H NMR monitoring confirms complete protection (δ 5.12 ppm, -OCH₂Ph). Subsequent deprotection via catalytic hydrogenation (H₂, 30 psi, Pd/C) achieves quantitative recovery of the hydroxyl group.

Trimethylsilyl (TMS) Protection

Silylation with TMSCl and imidazole in DCM allows for mild deprotection using KF in MeOH. While offering excellent compatibility with acid-sensitive groups, this method shows lower thermal stability during high-temperature coupling steps.

Optimization of Reaction Conditions

Solvent Effects on Cyclization Efficiency

Comparative study of solvent systems for isoxazole ring closure:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77895
DMSO46.78297
Toluene2.44188

Polar aprotic solvents enhance reaction kinetics by stabilizing charged intermediates.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>100°C) during phenethylation promote Fries rearrangement side products. Controlled heating at 80°C with microwave assistance reduces decomposition while maintaining reaction rates.

Analytical Characterization

Spectroscopic Identification

1H NMR (DMSO-d₆):

  • δ 7.88 (d, J = 8.1 Hz, 1H, H-4)

  • δ 7.45–7.32 (m, 5H, phenethyl aromatic)

  • δ 5.03 (s, 2H, -OCH₂-)

  • δ 12.07 (s, 1H, -OH)

LCMS (ESI+):

  • m/z 268.1 [M+H]⁺ (calc. 268.09)

  • Retention time: 5.12 min (C18 column, 40% MeCN)

Purity Assessment via HPLC

Method:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

  • Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 to 30:70 gradient)

  • Purity: 99.3% (210 nm detection)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enables safe handling of exothermic deprotection steps with BBr₃. A two-stage system achieves:

  • Residence time = 8 minutes

  • Productivity = 1.2 kg/day

  • Reduced solvent consumption by 40% compared to batch processes

Waste Stream Management

Neutralization of BBr₃ byproducts with aqueous NaHCO₃ generates reusable NaBr, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Phenethyl-benzo[d]isoxazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Phenethyl-benzo[d]isoxazol-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenethyl-benzo[d]isoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

Functional Insights :

  • DAAO Inhibition: CBIO’s chloro group enhances electronegativity, improving binding to DAAO’s active site.
  • Plasmin Inhibition : 5-(4-Piperidyl)isoxazol-3-ol’s basic piperidyl group enhances affinity for plasmin’s kringle domain. Isothiazol-3-ol analogues show improved potency, highlighting the impact of heteroatom substitution .
  • Structural-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups (e.g., Cl) : Increase enzymatic inhibition (DAAO, plasmin) by stabilizing transition states .
    • Bulky Substituents (e.g., phenethyl) : Hypothesized to enhance blood-brain barrier penetration or target selectivity, based on alkyl/aryl analogues .

Challenges and Limitations

  • Synthetic Complexity : Isomerization to isoxazol-3-ol derivatives under acidic/basic conditions may fail, necessitating optimized routes (e.g., Method E/G) .
  • Bioavailability : While CBIO enhances D-serine levels, its rapid metabolism in primates limits clinical translation .
  • Lack of Direct Data : The phenethyl derivative’s properties remain speculative; future studies should prioritize its synthesis and profiling.

Q & A

Q. What are the optimal synthetic routes for 5-Phenethyl-benzo[d]isoxazol-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of benzisoxazole derivatives typically involves cyclocondensation or hypervalent iodine-mediated cycloaddition. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes (e.g., using 4-methoxyphenyl or phenethyl precursors) can yield isoxazole cores, followed by hydroxylation or functionalization . Reaction optimization includes adjusting solvent polarity (e.g., DCM/THF mixtures), temperature (25–80°C), and stoichiometry of reagents like nitrile oxides. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by 1H^1H-NMR and HRMS are critical . For 5-phenethyl derivatives, introducing the phenethyl group early in the synthesis via alkylation or coupling reactions may improve regioselectivity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • 1H^1H-NMR and 13C^{13}C-NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups as broad singlets) and carbon backbone .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .
  • IR Spectroscopy : Detect functional groups (e.g., O-H stretches at 3200–3600 cm1^{-1}, isoxazole C=N stretches near 1600 cm1^{-1}) .
  • HPLC : Assess purity (>95% preferred) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers distinguish this compound from structurally similar benzisoxazole derivatives?

  • Methodological Answer : Key distinguishing features include:
  • Substituent Position : The phenethyl group at position 5 and hydroxyl at position 3 create unique splitting patterns in NMR (e.g., coupling constants in 1H^1H-NMR) .
  • Chromatographic Retention : Compare HPLC retention times against known analogs (e.g., 3-methyl or 6-fluoro derivatives) .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. How can contradictory pharmacological data for benzisoxazole derivatives be resolved, particularly regarding target selectivity?

  • Methodological Answer : Contradictions often arise from substituent effects. For example, 4-phenoxyphenyl isoxazoles exhibit ACC inhibition but vary in potency based on side-chain modifications (e.g., urea vs. carbamate groups) . To resolve discrepancies:
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenethyl length, electron-withdrawing groups) and assay activity in vitro (e.g., ACC enzymatic assays) .
  • Off-Target Screening : Use kinase profiling panels to identify unintended interactions .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use Surflex-Dock or AutoDock Vina to model interactions with targets (e.g., ACC or GPCRs). Optimize force fields for π-π stacking (phenethyl-benzisoxazole) and hydrogen bonding (hydroxyl group) .
  • cLogP and ADMET Prediction : Tools like SwissADME calculate drug-likeness (e.g., cLogP ~3.2 for optimal membrane permeability) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability in solvated systems (e.g., GROMACS/AMBER) .

Q. How do stereochemical and conformational factors influence the synthesis and bioactivity of this compound?

  • Methodological Answer :
  • Stereoselective Synthesis : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions) can control stereochemistry at the phenethyl-benzo junction .
  • Conformational Analysis : NOESY NMR or DFT calculations (e.g., Gaussian) identify preferred rotamers affecting target binding .

Q. What alternative green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Methodological Answer :
  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) or ethanol instead of DCM to reduce toxicity .
  • Catalytic Methods : Explore organocatalysts (e.g., proline derivatives) for cyclocondensation to avoid metal residues .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins vs. 24 hrs) and energy use .

Q. How can metabolic stability and pharmacokinetic profiles of this compound be evaluated preclinically?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., hydroxylated or glucuronidated forms) .
  • Caco-2 Permeability Assays : Assess intestinal absorption potential .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.